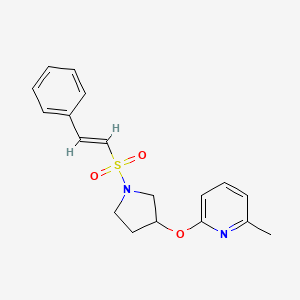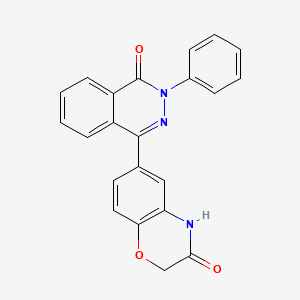
3-Amino-7-chloro-2-methylquinoline Dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-7-chloro-2-methylquinoline Dihydrochloride is a chemical compound with the IUPAC name 7-chloro-2-methyl-3-quinolinamine dihydrochloride . It has a molecular weight of 265.57 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9ClN2.2ClH/c1-6-9(12)4-7-2-3-8(11)5-10(7)13-6;;/h2-5H,12H2,1H3;2*1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a solid . Its SMILES string, which is a representation of the compound’s structure, is NC1=CC2=CC=C©C=C2N=C1.Cl.Cl .Mecanismo De Acción
The mechanism of action of 3-Amino-7-chloro-2-methylquinoline dihydrochloride is not fully understood, but it is believed to involve the binding of the compound to specific biological targets, such as enzymes or nucleic acids. This binding can result in changes to the structure or function of these targets, leading to a variety of biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific biological target that it interacts with. For example, its ability to inhibit certain enzymes involved in bacterial cell wall biosynthesis can lead to decreased bacterial growth and cell death. Its ability to bind to DNA, RNA, and proteins can lead to changes in their structure or function, which can have a variety of downstream effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Amino-7-chloro-2-methylquinoline dihydrochloride in lab experiments is its versatility. It can be used for a variety of purposes, including as a fluorescent probe or as an enzyme inhibitor. However, one limitation is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 3-Amino-7-chloro-2-methylquinoline dihydrochloride. One area of interest is its potential as an anti-cancer agent, as several studies have shown promising results in vitro. Additionally, further research is needed to fully understand its mechanism of action and potential targets, which could lead to the development of new therapeutic agents. Finally, there is potential for the development of new fluorescent probes based on the structure of this compound, which could have a variety of applications in biological research.
Métodos De Síntesis
The synthesis of 3-Amino-7-chloro-2-methylquinoline dihydrochloride can be achieved through a variety of methods, including the reaction of 2-methylquinoline with chloroacetyl chloride, followed by reduction with sodium borohydride and subsequent reaction with ammonia. The resulting product can be purified through recrystallization from an appropriate solvent.
Aplicaciones Científicas De Investigación
3-Amino-7-chloro-2-methylquinoline dihydrochloride has been used in scientific research for a variety of purposes, including as a fluorescent probe for the detection of DNA, RNA, and proteins. It has also been studied for its potential as an anti-cancer agent, as well as for its ability to inhibit certain enzymes involved in the biosynthesis of bacterial cell walls.
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . The safety precautionary statements include P301 + P312 + P330, which advise to call a poison center or doctor if you feel unwell, and to rinse mouth if swallowed .
Propiedades
IUPAC Name |
7-chloro-2-methylquinolin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2.2ClH/c1-6-9(12)4-7-2-3-8(11)5-10(7)13-6;;/h2-5H,12H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQYTQOXEUQNJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=CC(=CC2=N1)Cl)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Methyl-N-[[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2783326.png)



![1-(benzo[d]isoxazol-3-yl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)methanesulfonamide](/img/structure/B2783333.png)
![Tert-butyl (3R,4R)-4-hydroxy-1-oxa-6-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B2783336.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2783340.png)
![3-allyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2783341.png)
![1,3-Dimethyl-7-[(2-methylphenyl)methyl]-8-(morpholin-4-ylmethyl)purine-2,6-dione](/img/structure/B2783342.png)
![2-({7-[(4-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(3-methoxypropyl)acetamide](/img/structure/B2783343.png)


![2-(4-Fluorophenoxy)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2783346.png)